molecular formula C26H23F2NO4 B1672867 Flucythrinate CAS No. 70124-77-5

Flucythrinate

Cat. No.: B1672867
CAS No.: 70124-77-5
M. Wt: 451.5 g/mol
InChI Key: GBIHOLCMZGAKNG-UHFFFAOYSA-N
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Description

Flucythrinate is a synthetic pyrethroid insecticide and acaricide, known for its effectiveness in controlling a wide range of pests on various crops. It is characterized by its chemical formula C26H23F2NO4 and a molar mass of 451.47 g/mol . This compound appears as a dark amber viscous liquid and is not currently approved for use in the United States .

Preparation Methods

Synthetic Routes and Reaction Conditions: Flucythrinate can be synthesized through a multi-step process. One common method involves the reaction of (+)-2-(4-difluoromethoxyphenyl)-3-methylbutyryl chloride with α-cyano-m-phenoxybenzyl alcohol in the presence of methylene chloride and pyridine . The resulting product is a colorless viscous oil.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring the final product meets regulatory standards for use in pest control .

Chemical Reactions Analysis

Types of Reactions: Flucythrinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products:

Comparison with Similar Compounds

  • Fenpropathrin
  • Fluvalinate
  • Permethrin
  • Cypermethrin

Comparison: Flucythrinate is unique due to its specific chemical structure, which includes a difluoromethoxyphenyl group. This structural feature contributes to its high potency and effectiveness as an insecticide . Compared to other pyrethroids, this compound has a relatively high acute oral toxicity, making it essential to handle with care .

Properties

IUPAC Name

[cyano-(3-phenoxyphenyl)methyl] 2-[4-(difluoromethoxy)phenyl]-3-methylbutanoate
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InChI

InChI=1S/C26H23F2NO4/c1-17(2)24(18-11-13-21(14-12-18)32-26(27)28)25(30)33-23(16-29)19-7-6-10-22(15-19)31-20-8-4-3-5-9-20/h3-15,17,23-24,26H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBIHOLCMZGAKNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)OC(F)F)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3
Source PubChem
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Molecular Formula

C26H23F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0022301
Record name Flucythrinate
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Molecular Weight

451.5 g/mol
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Physical Description

Thick liquid; [Merck Index] Technical product is dark amber liquid; [HSDB] Clear colorless viscous liquid; [MSDSonline]
Record name Flucythrinate
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Boiling Point

108 °C at 0.35 mm Hg
Record name FLUCYTHRINATE
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Solubility

In acetone >820, xylene 1,810, n-propanol >780, corn oil > 560, cottonseed oil >300, soya bean oil >300, hexane 90 (all in g/L, 21 °C)., In water, 0.06 mg/L at 25 °C
Record name FLUCYTHRINATE
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Density

1.189 at 22 °C
Record name FLUCYTHRINATE
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Vapor Pressure

0.00000001 [mmHg], 8.7X10-9 mm Hg at 25 °C
Record name Flucythrinate
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Mechanism of Action

The synthetic pyrethroids delay closure of the sodium channel, resulting in a sodium tail current that is characterized by a slow influx of sodium during the end of depolarization. Apparently the pyrethroid molecule holds the activation gate in the open position. Pyrethroids with an alpha-cyano group (e.g., fenvalerate) produce more prolonged sodium tail currents than do other pyrethroids (e.g., permethrin, bioresmethrin). The former group of pyrethroids causes more cutaneous sensations than the latter. /Synthetic pyrethroids/, Interaction with sodium channels is not the only mechanism of action proposed for the pyrethroids. Their effects on the central nervous system have led various workers to suggest actions via antagonism of gamma-aminobutyric acid (GABA)-mediated inhibition, modulation of nicotinic cholinergic transmission, enhancement of noradrenaline release, or actions on calcium ions. Since neurotransmitter specific pharmacological agents offer only poor or partical protection against poisoning, it is unlikely that one of these effects represents the primary mechanism of action of the pyrethroids, and most neurotransmitter release is secondary to increased sodium entry. /Pyrethroids/, Electrophysiologically, pyrethrins cause repetitive discharges and conduction block. /Pyrethrins/, The interaction of a series of pyrethroid insecticides with the sodium channels in myelinated nerve fibers of the clawed frog, Xenopus laevis, was investigated using the voltage clamp technique. Of 11 pyrethroids, 9 insecticidally active cmpd induced a slowly decaying sodium tail current on termination of a step depolarization, whereas the sodium current during depolarization was hardly affected. /Pyrethroids/, For more Mechanism of Action (Complete) data for FLUCYTHRINATE (8 total), please visit the HSDB record page.
Record name FLUCYTHRINATE
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Color/Form

Viscous liquid

CAS No.

70124-77-5
Record name Flucythrinate
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Record name Cyano(3-phenoxyphenyl)methyl 2-[4-difluoromethoxy)phenyl]-3-methylbutyrate
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Record name FLUCYTHRINATE
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Synthesis routes and methods I

Procedure details

A solution of 2-(4-difluoromethoxyphenyl)-3-methylbutyryl chloride (4.82 g) in methylene chloride (10 ml) is added to a methylene chloride solution (10 ml) of α-cyano-m-phenoxybenzyl alcohol (4.05 g) and pyridine (1.5 ml). The mixture is stirred for approximately 60 hours and filtered. The filtrate and the washings are evaporated and the residual oil (6.29 g) is purified on a silica column using 1:1 methylenechloride-hexane as an eluant. The solvent is evaporated and the residue treated with sodium borohydride. The resulting crude material is purified on a silica gel column to yield 2.01 g of product.
Quantity
4.82 g
Type
reactant
Reaction Step One
Quantity
4.05 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of α-isopropyl-4-difluoromethoxyphenylacetyl chloride (4.58 mmol) in ether (5 ml) is added to an ether (20 ml) solution of α-cyano-m-phenoxybenzyl alcohol (4.58 mmol) and pyridine (0.5 ml). The mixture is stirred overnight and filtered. The filtrate and the washings are evaporated and the residual oil is purified on 5×20 cm silica gel plates using 1:1 methylenechloride-hexane as eluent. The band in the silica gel plate is extracted with ether and evaporated to give the desired ester as an oil.
Quantity
4.58 mmol
Type
reactant
Reaction Step One
Quantity
4.58 mmol
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of α-isopropyl-4-difluoromethoxyphenylacetyl chloride (4.82 g) in methylene chloride (10 ml) is added to a methyl chloride solution (10 ml) of α-cyano-m-phenoxybenzyl alcohol (4.05 g) and pyridine (1.5 ml). The mixture is stirred over the weekend and filtered. The filtrate and the washings are evaporated and the residual oil (6.29 g) is purified on a silica column using 1:1 methylenechloride-hexane as eluent. The solvent was evaporated and the residue treated with sodium borohydride and the resulting product purified on a silica gel column to give 2.01 g of product.
Quantity
4.82 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
4.05 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

A method for the preparation of the compound (-)-α-cyano-m-phenoxybenzyl (+)-α-isopropyl-4-difluorophenylacetate comprising: reacting (+)-α-isopropyl-4-difluoromethoxyphenylacetyl chloride with α-cyano-m-phenoxybenzyl alcohol in the presence of pyridine and isolating from the thus-obtained mixture of (+)-α-cyano-m-phenoxybenzyl (+)-α-isopropyl-4-difluoromethoxyphenylacetate said (-)-α-cyano-m-phenoxybenzyl (+)-α-isopropyl-4-difluoromethoxyphenylacetate.
[Compound]
Name
(-)-α-cyano-m-phenoxybenzyl (+)-α-isopropyl-4-difluorophenylacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
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Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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